3-Methoxy-5-nitropicolinonitrile
Description
General Overview of Nitrile Functional Group Chemistry in Advanced Organic Synthesis
The nitrile functional group, characterized by a carbon-nitrogen triple bond (-C≡N), is a cornerstone of modern organic synthesis. Its linear geometry and the sp-hybridization of the carbon atom impart unique electronic properties, rendering it a versatile functional group. nih.gov Nitriles are more electrophilic at the carbon atom compared to carboxylic acids, making them susceptible to nucleophilic attack. nih.gov This reactivity allows for the transformation of nitriles into a wide array of other functional groups, including primary amines, carboxylic acids, ketones, and various heterocyclic systems, thus significantly expanding synthetic possibilities. pearson.com
The synthesis of nitriles can be achieved through several established methods, such as the nucleophilic substitution of alkyl halides with cyanide salts (Kolbe nitrile synthesis), the Sandmeyer reaction of anilines, and the dehydration of primary amides. ekb.eg In advanced synthesis, the nitrile group also serves as a directing group in C-H bond functionalization reactions and can act as a radical acceptor in cascade strategies, enabling the construction of complex molecular architectures. acs.org The rich and diverse chemistry of the nitrile group solidifies its importance as a key building block in the synthesis of valuable organic molecules. acs.org
Significance of the Picolinonitrile Scaffold in Heterocyclic Chemistry Research
The pyridine (B92270) ring is a fundamental N-heteroaromatic system found in numerous naturally occurring compounds and synthetic molecules with significant physiological activity. ekb.eg When a nitrile group is introduced onto a pyridine ring, the resulting picolinonitrile scaffold becomes a privileged structure in medicinal chemistry. researchgate.netnih.gov Picolinonitrile derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govekb.eg
For instance, certain picolinonitrile derivatives have been investigated as potent inhibitors of enzymes such as checkpoint kinase 1 (CHK1), which is a target in cancer therapy. nih.gov The nicotinonitrile (a positional isomer) scaffold is present in several marketed drugs, highlighting the therapeutic potential of this class of compounds. ekb.egresearchgate.net The ability of the picolinonitrile ring system to be readily functionalized allows for the fine-tuning of its steric and electronic properties, making it an attractive starting point for the development of new therapeutic agents. ekb.egnih.gov The synthesis of 5-nitropicolinonitrile (B16970) from 2-bromo-5-nitropyridine (B18158) and cuprous cyanide is a documented pathway, indicating the accessibility of such substituted scaffolds for further chemical exploration.
Justification for Focused Academic Inquiry into 3-Methoxy-5-nitropicolinonitrile
The specific substitution pattern of this compound warrants a dedicated academic investigation due to the combined electronic and steric influences of its three distinct functional groups on the pyridine ring. The picolinonitrile core, as established, is a well-regarded scaffold in medicinal chemistry. The introduction of a methoxy (B1213986) (-OCH3) group and a nitro (-NO2) group at the 3- and 5-positions, respectively, is expected to significantly modulate the chemical reactivity and biological properties of the parent scaffold.
The methoxy group is an electron-donating group, which can influence the electron density of the pyridine ring and participate in hydrogen bonding, a critical interaction in biological systems. pearson.comcsic.es Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. pearson.com The push-pull electronic effect of the methoxy and nitro groups can lead to interesting chemical properties and potentially novel reactivity. acs.org Furthermore, nitroaromatic compounds are of significant interest in the synthesis of complex molecules, and their presence can be a precursor for other functional groups, such as amines, which are pivotal in many biologically active compounds. nih.gov
A related compound, 3-Methoxy-5-nitro-pyridin-2-ol, is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in the development of agrochemicals. chemimpex.com This suggests that the 3-methoxy-5-nitro substitution pattern on a pyridine ring is a valuable motif. Therefore, a focused academic inquiry into this compound is justified by the potential for discovering novel chemical reactions and for the development of new molecules with unique biological activities, driven by the interplay of its electron-donating, electron-withdrawing, and biologically relevant functional groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-nitropyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c1-13-7-2-5(10(11)12)4-9-6(7)3-8/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUCHOBUXIMVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 Methoxy 5 Nitropicolinonitrile
Reactivity of the Nitrile (Cyano) Functionality
The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations. wikipedia.org Its reactivity is characterized by the electrophilic nature of the carbon atom, making it susceptible to attack by nucleophiles. wikipedia.orgnih.gov
Hydrolytic Transformations to Amides and Carboxylic Acids
The hydrolysis of nitriles is a common and efficient method for the synthesis of carboxamides and carboxylic acids. wikipedia.org This process can be catalyzed by either acid or base. masterorganicchemistry.comchemistrysteps.com Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of water. masterorganicchemistry.comchemistrysteps.com This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields the corresponding carboxylic acid. masterorganicchemistry.comchemistrysteps.com
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com Subsequent protonation and tautomerization also lead to the formation of an amide, which can be further hydrolyzed to a carboxylate salt. chemistrysteps.com The hydrolysis of amides to carboxylic acids can be challenging due to the resonance stabilization of the amide bond, but various catalysts, such as niobium pentoxide, have been shown to be effective. rsc.org
Table 1: Products of Hydrolytic Transformations
| Starting Material | Product | Transformation |
|---|---|---|
| 3-Methoxy-5-nitropicolinonitrile | 3-Methoxy-5-nitropicolinamide | Partial Hydrolysis |
Nucleophilic Attack Pathways at the Nitrile Carbon
The electrophilic carbon atom of the nitrile group is a prime target for a variety of nucleophiles. wikipedia.orgyoutube.com Organometallic reagents, such as Grignard reagents and organolithium compounds, react with nitriles to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com The reaction with Grignard reagents is known as the Moureau-Mignonac ketimine synthesis. wikipedia.org
Cyanide ions can also act as nucleophiles, as seen in the formation of cyanohydrins from aldehydes and ketones. chemistrysteps.com The addition of carbon nucleophiles is a fundamental transformation in organic synthesis. youtube.com
Catalytic Activation and Derivatization of the Nitrile Group
The reactivity of the nitrile group can be enhanced through catalytic activation. nottingham.ac.uk Transition metal complexes can coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating nucleophilic attack. nottingham.ac.uk This strategy is employed in various catalytic transformations, including the Overman rearrangement. nottingham.ac.uk
The nitrile group serves as a precursor for various other functional groups, including amines, amidines, and tetrazoles. nih.gov For instance, the Pinner reaction involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether, which can be further converted to other derivatives. researchgate.net
Formation of Amidine Derivatives via Lithium Trimethylsilylamide Treatment
Amidines are valuable building blocks in the synthesis of heterocyclic compounds with biological relevance. researchgate.net One method for their synthesis involves the reaction of nitriles with amines. researchgate.net The reaction of a nitrile with lithium trimethylsilylamide is a known method for the formation of amidine derivatives. This reaction proceeds through the addition of the amide to the nitrile group.
Reactivity of the Nitro Group
The nitro group (–NO₂) is a strong electron-withdrawing group that can be reduced to various other nitrogen-containing functionalities. wikipedia.org
Reductive Transformations to Amino Functionalities
The reduction of aromatic nitro compounds to anilines is a widely used and important transformation in organic synthesis. wikipedia.orgorganic-chemistry.org A variety of reducing agents and conditions can be employed to achieve this conversion. wikipedia.org
Common methods for the reduction of aryl nitro groups include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org
Metal-Acid Systems: Iron in acidic media is a classic and effective method for nitro group reduction. wikipedia.org Other metals like tin(II) chloride can also be used. wikipedia.org
Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or hydrazine, in the presence of a catalyst like Pd/C. researchgate.net
The reduction of the nitro group in this compound would yield 5-amino-3-methoxypicolinonitrile. This resulting amino compound is a valuable intermediate in medicinal chemistry.
Table 2: Products of Reductive Transformations
| Starting Material | Product | Transformation |
|---|
Electronic Influence on Ring Reactivity in Substitution Reactions
The pyridine (B92270) ring in this compound is substituted with both a strongly electron-donating group (methoxy, -OCH₃) and a strongly electron-withdrawing group (nitro, -NO₂). This substitution pattern creates a significant electronic imbalance within the aromatic ring, profoundly influencing its reactivity towards substitution reactions.
The methoxy (B1213986) group, an activating ortho-, para-director, enriches the electron density at positions ortho and para to itself (C2, C4, and C6) through resonance. vaia.com Conversely, the nitro group, a deactivating meta-director, withdraws electron density from the ring, particularly from the ortho and para positions relative to its own location (C4 and C6), making the meta position (C2) relatively less electron-deficient. libretexts.org
In electrophilic aromatic substitution reactions, the powerful activating effect of the methoxy group generally dominates the directing effects. reddit.comyoutube.com Therefore, incoming electrophiles are most likely to attack the positions activated by the methoxy group. However, the C2 position is sterically hindered by the adjacent nitrile group, and the C6 position is deactivated by the nitro group. This leaves the C4 position as the most probable site for electrophilic attack.
For nucleophilic aromatic substitution, the presence of the strong electron-withdrawing nitro group and the inherent electron-deficient nature of the pyridine ring make the molecule susceptible to attack by nucleophiles. The positions ortho and para to the nitro group (C4 and C6) are particularly activated towards nucleophilic attack.
The nitrile group (-CN) also contributes to the electronic landscape of the molecule. As an electron-withdrawing group, it further deactivates the ring towards electrophilic substitution and can influence the regioselectivity of nucleophilic attack.
Table 1: Predicted Regioselectivity of Substitution Reactions on this compound
| Reaction Type | Predicted Position of Attack | Rationale |
| Electrophilic Aromatic Substitution | C4 | The C4 position is activated by the ortho, para-directing methoxy group and is less sterically hindered than the C2 position. The C6 position is deactivated by the adjacent nitro group. |
| Nucleophilic Aromatic Substitution | C4, C6 | The C4 and C6 positions are activated towards nucleophilic attack by the electron-withdrawing nitro group and the pyridine ring nitrogen. |
Reactivity of the Methoxy Group
The methoxy group in this compound, an aryl methyl ether, can undergo cleavage under strong acidic conditions, typically with hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. masterorganicchemistry.commasterorganicchemistry.com This SN2 reaction results in the formation of a phenol (B47542) (3-hydroxy-5-nitropicolinonitrile) and a methyl halide.
The presence of the electron-withdrawing nitro and cyano groups on the pyridine ring can influence the reaction rate. These groups decrease the basicity of the ether oxygen, making the initial protonation step more difficult and thus potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to simple anisoles.
The methoxy group is a potent activating group in electrophilic aromatic substitution due to its ability to donate electron density to the pyridine ring via resonance. vaia.com The lone pairs on the oxygen atom can be delocalized into the ring, increasing the electron density at the ortho (C2, C4) and para (C6) positions. This resonance effect outweighs the inductive electron-withdrawing effect of the oxygen atom.
As an ortho-, para-director, the methoxy group directs incoming electrophiles to these positions. However, in this compound, the directing influence is modulated by the other substituents. The C2 position is sterically hindered by the nitrile group, and the C6 position is electronically deactivated by the adjacent nitro group. Therefore, the primary directing effect of the methoxy group is towards the C4 position.
Reactivity of the Pyridine Ring System
The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In this compound, the presence of the strongly deactivating nitro and cyano groups further diminishes the ring's reactivity towards electrophiles. masterorganicchemistry.com
However, the powerful activating effect of the methoxy group at the C3 position can enable electrophilic substitution to occur. As previously discussed, the methoxy group directs incoming electrophiles to the C2, C4, and C6 positions. The nitro group deactivates the C4 and C6 positions. Steric hindrance from the nitrile group at C2 makes the C4 position the most likely site for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, these reactions would be expected to yield the corresponding 4-substituted product, although potentially requiring harsher conditions than for more activated aromatic systems.
Mechanistic Investigations of Chemical Processes Involving 3 Methoxy 5 Nitropicolinonitrile
Elucidation of Reaction Pathways and Identification of Key Intermediates
While specific, detailed reaction pathways for many transformations starting from 3-Methoxy-5-nitropicolinonitrile are not extensively documented in publicly available literature, plausible routes can be inferred from the synthesis of analogous compounds. A common method for introducing a nitrile group onto a pyridine (B92270) ring is through the nucleophilic substitution of a halogen. For instance, the synthesis of 5-nitropicolinonitrile (B16970) has been achieved by reacting 2-bromo-5-nitropyridine (B18158) with cuprous cyanide.
A probable synthetic pathway to this compound would therefore involve the cyanation of a precursor such as 2-chloro-3-methoxy-5-nitropyridine. In such a reaction, the pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The reaction would proceed via a nucleophilic aromatic substitution mechanism (SNAr).
The key steps in this proposed pathway are:
Nucleophilic Attack: The cyanide ion (CN⁻) attacks the carbon atom bonded to the halogen (at the C2 position), which is rendered electrophilic by the ring nitrogen and the nitro group. This leads to the formation of a high-energy, negatively charged intermediate.
Formation of the Meisenheimer Complex: This transient intermediate, known as a Meisenheimer complex, is stabilized by the delocalization of the negative charge across the aromatic system, particularly onto the oxygen atoms of the nitro group.
Expulsion of the Leaving Group: The intermediate re-aromatizes by expelling the halide leaving group (e.g., Cl⁻), yielding the final product, this compound.
In other potential reactions, such as the reduction of the nitro group, the pathway would likely involve radical intermediates or direct hydride transfer, depending on the reducing agent used. The identification of these intermediates is critical for understanding and controlling the reaction outcomes.
**4.2. Kinetic Studies in Organic Transformations
Kinetic studies are essential for quantifying reaction rates and understanding how they are influenced by various factors, which in turn helps to elucidate the reaction mechanism.
The Kinetic Isotope Effect (KIE) is a powerful tool used to determine whether a specific C-H bond (or other bond) is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org It is measured by comparing the rate of a reaction with a normal-abundance reactant (kL) to the rate with an isotopically labeled reactant (kH), typically involving deuterium (B1214612) (D) substitution for hydrogen (H). A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-limiting step. princeton.edu
While specific KIE studies on this compound are not readily found, we can consider a hypothetical reaction, such as the deprotonation of a related compound where a C-H bond is present at a reactive site. For example, in reactions involving nitroalkanes, large KIE values (e.g., kH/kD around 12) have been observed, indicating significant C-H bond cleavage in the transition state. rsc.org If a reaction involving this compound were to proceed through a rate-determining step involving the cleavage of a specific C-H bond (perhaps on the methoxy (B1213986) group under certain conditions), a primary KIE would be expected upon deuteration of that site. Conversely, a secondary KIE (where kH/kD is close to 1) would suggest that the bond to the isotope is not broken in the rate-determining step. wikipedia.orgnih.gov
The relationship between the reaction rate and the concentration of reactants defines the reaction order and provides crucial clues about the molecularity of the rate-determining step. For a hypothetical reaction where this compound is a substrate, the rate law would be expressed as:
Rate = k[this compound]x[Other Reactant]y
Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. These orders must be determined experimentally.
The following interactive table illustrates hypothetical data for a reaction involving this compound, demonstrating how the initial rate changes with substrate concentration for first and second-order dependencies.
| Initial [Substrate] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) - First Order | Initial Rate (M/s) - Second Order |
|---|---|---|---|
| 0.01 | 0.1 | 1.0 x 10-4 | 1.0 x 10-4 |
| 0.02 | 0.1 | 2.0 x 10-4 | 2.0 x 10-4 |
| 0.02 | 0.2 | 2.0 x 10-4 | 4.0 x 10-4 |
| 0.04 | 0.2 | 4.0 x 10-4 | 8.0 x 10-4 |
Electronic Effects on Reaction Mechanisms
The substituents on the pyridine ring—methoxy, nitro, and cyano groups—exert profound electronic effects that influence reaction rates and regioselectivity.
The Hammett equation, log(k/k₀) = σρ, is a cornerstone of physical organic chemistry for quantifying the electronic influence of substituents on reaction rates. wikipedia.org In this equation, σ (sigma) is the substituent constant that measures its electronic effect (withdrawing or donating), and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to these effects.
For this compound, the key substituents are the nitro (NO₂) and methoxy (OCH₃) groups.
Nitro Group (NO₂): This is a strong electron-withdrawing group, both by induction and resonance. It has a large, positive σ value.
Methoxy Group (OCH₃): This group is electron-withdrawing by induction but can be electron-donating by resonance. Its effect depends on its position relative to the reaction center.
Pyridine Nitrogen: The nitrogen atom in the ring is intrinsically electron-withdrawing, similar to a nitro group, which significantly influences the reactivity of the entire system.
A Hammett analysis for a reaction involving a series of substituted picolinonitriles would reveal important mechanistic details. A large positive ρ value would indicate that the reaction is facilitated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state (e.g., as in nucleophilic aromatic substitution). rsc.org Conversely, a negative ρ value would imply the buildup of positive charge. Nonlinear Hammett plots can indicate a change in the rate-determining step or a change in mechanism across the series of substituents. rsc.orgiitd.ac.in
The following table provides Hammett substituent constants for groups relevant to the structure of this compound.
| Substituent | σmeta | σpara |
|---|---|---|
| -NO₂ | +0.71 | +0.78 |
| -CN | +0.56 | +0.66 |
| -OCH₃ | +0.12 | -0.27 |
| -H | 0.00 | 0.00 |
Data sourced from established physical organic chemistry values.
Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.
In reactions involving the this compound ring, the directing effects of the substituents are paramount for regioselectivity . For an electrophilic aromatic substitution (which is generally difficult on such an electron-poor ring), an incoming electrophile would be directed to the positions least deactivated by the nitro and cyano groups. For nucleophilic substitution, the existing groups strongly activate the ring, with the most likely positions for attack being the carbon atoms at positions 2 and 6, which are ortho and para to the powerful nitro group. The development of methods to control this regioselectivity is key to synthesizing specific isomers. nih.govnih.gov
Stereoselectivity becomes a factor when a reaction creates a new chiral center. For example, if the nitrile group of this compound were to be asymmetrically reduced or subjected to an addition reaction with a chiral reagent, two enantiomers could be formed. Controlling the stereochemical outcome to favor one enantiomer is a major goal in modern organic synthesis. nih.govnih.gov This is often achieved using chiral catalysts or auxiliaries that create a diastereomeric transition state, lowering the activation energy for the formation of one stereoisomer over the other.
Trapping Experiments for Transient Intermediates
In the study of chemical reaction mechanisms, the direct observation and characterization of transient intermediates are of paramount importance. These short-lived species often hold the key to understanding the stepwise progression of a reaction. For reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), the formation of transient intermediates is highly probable. The electron-deficient nature of the pyridine ring, amplified by the presence of the electron-withdrawing nitro and cyano groups, makes it susceptible to nucleophilic attack. This attack typically leads to the formation of a transient anionic σ-adduct, commonly referred to as a Meisenheimer-like complex.
While direct experimental evidence for trapping transient intermediates specifically for this compound is not extensively documented in publicly available literature, mechanistic studies on analogous nitropyridine systems provide a strong basis for postulating the nature of these intermediates and designing appropriate trapping experiments. acs.orgnih.gov The primary transient intermediate anticipated in SNAr reactions of this compound is the Meisenheimer-like complex, formed by the addition of a nucleophile to the aromatic ring. The negative charge of this complex is delocalized across the ring and stabilized by the nitro and cyano groups.
Trapping experiments can be designed to either directly observe this intermediate under specific conditions or to convert it into a more stable, characterizable product. These experiments are crucial for validating proposed reaction pathways.
Detailed Research Findings from Analogous Systems
Research on other nitropyridines has successfully demonstrated the formation and, in some cases, the isolation of Meisenheimer-like adducts. For instance, in the reaction of 3-nitropyridine (B142982) with a secondary carbanion, a stable N-protonated Meisenheimer-type adduct was isolated and characterized using X-ray crystallography. acs.org This provides a tangible precedent for the formation of such intermediates in reactions of related compounds.
Furthermore, computational studies on the SNAr reaction of 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) have shown that the reaction proceeds through a bimolecular pathway with the formation of a stable complex. researchgate.net The nitro groups play a crucial role in stabilizing the transition state, thereby lowering the activation energy for the nucleophilic attack. researchgate.net These computational findings support the feasibility of forming a detectable Meisenheimer-like intermediate in reactions of this compound.
Proposed Trapping Experiments
Based on the established chemistry of nitropyridines, several trapping experiments can be proposed to detect and characterize transient intermediates in reactions of this compound. These can be broadly categorized into spectroscopic and chemical trapping methods.
Spectroscopic Trapping:
Low-Temperature NMR Spectroscopy: By conducting the reaction at a sufficiently low temperature, the lifetime of the Meisenheimer-like intermediate can be prolonged, potentially allowing for its direct observation by 1H and 13C NMR spectroscopy. The formation of the adduct would be indicated by the appearance of new signals corresponding to the sp3-hybridized carbon at the site of nucleophilic attack and shifts in the signals of the other ring protons and carbons.
UV-Vis Spectroscopy: Meisenheimer complexes are often highly colored due to the extensive charge delocalization. The formation of the transient intermediate could be monitored by the appearance of a new, long-wavelength absorption band in the UV-Vis spectrum of the reaction mixture.
Chemical Trapping:
Protonation/Alkylation: The anionic Meisenheimer-like complex can be trapped by the addition of a proton source or an alkylating agent. Protonation would lead to a neutral, more stable dihydro-pyridine derivative, while alkylation would yield a correspondingly substituted product. These trapped products can then be isolated and their structures determined by standard analytical techniques.
Cycloaddition Reactions: In certain cases, if the transient intermediate possesses suitable reactivity, it could be trapped via a cycloaddition reaction with an appropriate trapping agent.
The following data table outlines a series of proposed trapping experiments for elucidating the role of transient intermediates in chemical processes involving this compound.
| Proposed Experiment | Nucleophile/Reagent | Potential Trapping Agent | Expected Transient Intermediate | Characterization Method |
| Low-Temperature Nucleophilic Addition | Sodium Methoxide | None (Direct Observation) | Meisenheimer-like adduct | Low-Temperature NMR, UV-Vis |
| Nucleophilic Aromatic Substitution | Piperidine | Trifluoroacetic Acid | Meisenheimer-like adduct | NMR, Mass Spectrometry of the protonated adduct |
| Reaction with a Carbon Nucleophile | Grignard Reagent (e.g., CH₃MgBr) | N-Bromosuccinimide (NBS) | Anionic σ-adduct | Isolation and structural analysis of the brominated product by NMR and X-ray crystallography |
These proposed experiments, grounded in the well-established reactivity of nitropyridines, provide a roadmap for future mechanistic investigations into the chemical processes involving this compound. The successful trapping and characterization of transient intermediates would offer invaluable insights into the reaction pathways and the factors governing the reactivity of this compound.
Computational and Theoretical Chemistry Studies on 3 Methoxy 5 Nitropicolinonitrile
Quantum Chemical Calculations for Molecular and Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemistry, providing a framework to investigate molecular structure and properties from first principles. nih.gov These methods solve, either exactly or approximately, the Schrödinger equation for a given molecule, yielding information about its energy, electron distribution, and geometry. For a molecule such as 3-Methoxy-5-nitropicolinonitrile, these calculations can elucidate the interplay between its functional groups—the methoxy (B1213986), nitro, and cyano groups—on the pyridine (B92270) ring.
Density Functional Theory (DFT) Approaches for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational cost. topitalianscientists.orgbldpharm.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. physchemres.org This approach is routinely used for geometry optimization, a process that finds the lowest-energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.net
For this compound, a DFT calculation, typically using a hybrid functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) or larger, would predict bond lengths, bond angles, and dihedral angles. ossila.com This would reveal the planarity of the pyridine ring and the orientation of the methoxy and nitro substituents. The calculation also yields the molecule's total electronic energy, a key indicator of its thermodynamic stability.
Table 1: Representative DFT Functionals and Basis Sets for Organic Molecule Calculations This table is for illustrative purposes to show typical methods used in DFT calculations.
| Method Type | Common Examples | Typical Application |
|---|---|---|
| Hybrid DFT Functional | B3LYP, PBE0, M06-2X | Geometry optimization, energy calculations, electronic properties. researchgate.netuni-muenchen.de |
| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Describes the atomic orbitals used to build molecular orbitals. Larger basis sets provide higher accuracy. scirp.org |
Ab Initio and Semi-Empirical Methods for Electronic Structure
Beyond DFT, other quantum mechanical methods are available for electronic structure analysis.
Ab Initio Methods: These methods, Latin for "from the beginning," calculate solutions to the Schrödinger equation without using experimental data for parametrization. The Hartree-Fock (HF) method is the simplest ab initio approach. While computationally more demanding and sometimes less accurate than DFT for certain properties due to its neglect of electron correlation, it serves as a foundation for more advanced methods. ossila.com
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but are significantly faster because they simplify or omit many of the computationally expensive integrals and use parameters derived from experimental data to compensate. uni-muenchen.denih.gov Methods like AM1 and PM3 are useful for very large molecules where DFT or ab initio calculations would be prohibitively slow. bldpharm.com However, their accuracy is dependent on the molecule being similar to those used in the parametrization dataset. uni-muenchen.de For this compound, these methods could provide a rapid, albeit less precise, initial assessment of its electronic properties.
Analysis of Electronic Properties and Reactivity Sites
Computational methods are particularly adept at revealing the electronic characteristics that govern a molecule's reactivity. By analyzing molecular orbitals and charge distribution, chemists can predict how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. scirp.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. scirp.org
For this compound, an FMO analysis would involve:
Calculating Energies: Determining the energy levels of the HOMO, LUMO, and the resulting energy gap.
Visualizing Distributions: Mapping the spatial distribution of the HOMO and LUMO across the molecule. The HOMO would likely be distributed over the electron-rich methoxy group and the pyridine ring, while the LUMO would be expected to be localized on the electron-withdrawing nitro and cyano groups, highlighting these as potential sites for nucleophilic attack.
Table 2: Conceptual Data from FMO Analysis This table illustrates the type of data obtained from an FMO analysis. Specific values for this compound require a dedicated computational study.
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (ionization potential). nih.gov |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electron affinity). nih.gov |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. scirp.org |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis translates complex molecular wavefunctions into a chemically intuitive Lewis structure picture of bonds, lone pairs, and antibonding orbitals. researchgate.net This method is exceptionally useful for quantifying delocalization effects, such as hyperconjugation, which involves the interaction between a filled (donor) orbital and an adjacent empty (acceptor) orbital.
In this compound, NBO analysis would quantify the stabilizing interactions between:
The lone pairs on the oxygen atoms of the methoxy and nitro groups and the antibonding π* orbitals of the pyridine ring.
The filled π orbitals of the pyridine ring and the empty antibonding π* orbitals of the nitro and cyano groups.
Molecular Electrostatic Potential (MEP) Maps for Charge Distribution and Regioselectivity
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity, as it illustrates the charge distribution and identifies regions that are electron-rich or electron-poor.
MEP maps are color-coded:
Red: Regions of most negative electrostatic potential (electron-rich), indicating likely sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential (electron-poor), indicating likely sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen of the cyano group, the pyridine ring nitrogen, and the oxygen atoms of the nitro group, identifying them as nucleophilic centers. Conversely, positive potential (blue) might be found near the hydrogen atoms and the carbon atom attached to the nitro and cyano groups, suggesting these as sites susceptible to nucleophilic attack. This information is crucial for predicting the regioselectivity of its chemical reactions.
Localized Orbital Locator (LOL) and Electron Localized Function (ELF) Analysis
A theoretical investigation would employ LOL and ELF analyses to visualize and quantify the electron localization in this compound. These methods provide a detailed picture of chemical bonding and lone pairs. It would be expected that regions of high electron localization would be observed around the nitrogen atom of the nitrile group, the oxygen atoms of the nitro and methoxy groups, and the nitrogen atom of the pyridine ring, indicating the presence of core electrons and lone pairs. Covalent bonds within the molecule would be characterized by shared electron density.
Fukui Functions for Predicting Nucleophilic and Electrophilic Sites
Fukui functions would be calculated to predict the most likely sites for nucleophilic and electrophilic attack on this compound. The Fukui function, ƒ+(r), indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ-(r) indicates the propensity to donate an electron (electrophilic attack). It would be anticipated that the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing nitro and nitrile groups, would be identified as potential electrophilic sites. The oxygen and nitrogen atoms would likely be the primary nucleophilic centers.
Computational Modeling of Reaction Mechanisms and Transition States
Elucidation of Reaction Energetics and Pathways
Computational modeling could be used to explore the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile could be constructed. This would allow for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of various chemical transformations, such as nucleophilic aromatic substitution.
Theoretical Prediction and Validation of Spectroscopic Data
Simulation of NMR Chemical Shifts
Theoretical calculations would be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. These predicted values would be compared with experimental data if available, to validate the computational model. The calculated shifts would be highly dependent on the electronic environment of each nucleus, influenced by the methoxy, nitro, and nitrile functional groups.
Calculation of Vibrational Frequencies (IR/Raman)
The infrared (IR) and Raman vibrational frequencies of this compound would be calculated. These theoretical spectra would show characteristic peaks corresponding to the vibrational modes of the molecule, such as the C≡N stretch of the nitrile group, the symmetric and asymmetric stretches of the NO2 group, C-O stretches of the methoxy group, and various vibrations of the aromatic ring. Comparison with experimental spectra would aid in the assignment of observed vibrational bands.
Studies on Intermolecular Interactions and Noncovalent Interactions (NCI)
Noncovalent interactions (NCIs) are crucial in determining the molecular behavior and crystal packing of organic compounds. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and steric interactions, are significantly weaker than covalent bonds but collectively govern the supramolecular architecture. nih.gov In the case of this compound, the interplay of its functional groups—methoxy, nitro, and cyano—on a pyridine ring gives rise to a complex network of intermolecular forces.
Hydrogen Bonding Interactions
Hydrogen bonding is a key directional interaction that significantly influences the structure and properties of molecules containing hydrogen bond donors and acceptors. In this compound, while there are no classic hydrogen bond donors like -OH or -NH2 groups, weak C-H···O and C-H···N hydrogen bonds can be anticipated. The nitrogen atom of the pyridine ring and the cyano group, along with the oxygen atoms of the nitro and methoxy groups, can act as hydrogen bond acceptors.
Studies on related nitropyridine derivatives have shown the prevalence of hydrogen bonding in their crystal structures. For instance, in nitroaniline analogues, hydrogen-bonded sheets are formed through N-H···N and N-H···O interactions. st-andrews.ac.uk While this compound lacks the strong N-H donor, the principles of hydrogen bonding from activated C-H donors to the nitrogen and oxygen acceptors are applicable. The acidity of aromatic C-H protons can be enhanced by the electron-withdrawing nitro group, making them more effective as hydrogen bond donors.
Computational studies on pyridine-N-oxides, which share electronic similarities with nitropyridines, have demonstrated that these molecules are strong hydrogen bond bases. rsc.org This suggests that the nitrogen atom in the pyridine ring of this compound is a potent hydrogen bond acceptor site. The strength of these interactions is dependent on the geometry and the electronic environment of the interacting molecules.
Table 1: Potential Hydrogen Bond Acceptors and Donors in this compound
| Functional Group | Potential Role | Atom(s) Involved |
| Pyridine Ring | Acceptor | N |
| Cyano Group | Acceptor | N |
| Nitro Group | Acceptor | O |
| Methoxy Group | Acceptor | O |
| Aromatic Ring | Weak Donor | C-H |
| Methoxy Group | Weak Donor | C-H |
Steric and van der Waals Contributions
The interplay between the attractive van der Waals forces and the repulsive steric effects dictates the final crystal structure. The methoxy group at the 3-position and the nitro group at the 5-position will influence the ability of the pyridine rings to adopt co-planar or stacked arrangements. Computational methods can be employed to calculate the steric hindrance and van der Waals contributions to the total interaction energy, providing insights into the most stable packing arrangements.
Molecular Docking and Ligand-Target Interaction Analysis (Methodology Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a biological target, typically a protein. nih.govmdpi.com
The general methodology of molecular docking involves several key steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein (receptor) is obtained, often from crystallographic data. The structure of the ligand (this compound) is built and optimized using computational chemistry software.
Defining the Binding Site: The region on the receptor where the ligand is expected to bind is defined. This can be based on the location of a known bound ligand or predicted using binding site identification algorithms.
Docking and Scoring: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site. Each of these "poses" is then evaluated using a scoring function, which estimates the binding affinity. nih.gov Programs like AutoDock and Surflex-Dock are commonly used for this purpose. bond.edu.au
Analysis of Docking Results: The top-ranked poses are analyzed to understand the key intermolecular interactions stabilizing the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For a molecule like this compound, the analysis would focus on how the pyridine nitrogen, the nitro group, the methoxy group, and the cyano group interact with the amino acid residues of the target protein. For instance, the nitrile group can act as a hydrogen bond acceptor with suitable donor residues in the protein. nih.gov
Table 2: A Generalized Workflow for Molecular Docking Studies
| Step | Description | Key Considerations |
| 1. Target Selection and Preparation | Identify the biological target and obtain its 3D structure. Prepare the protein by adding hydrogens, assigning charges, and removing water molecules. | Quality of the crystal structure is crucial. Protonation states of residues must be correctly assigned. |
| 2. Ligand Preparation | Generate the 3D structure of the ligand (this compound) and optimize its geometry. | Correct tautomeric and ionization states should be used. |
| 3. Binding Site Definition | Define the active site or binding pocket on the target protein. | The size and location of the grid box or protomol should encompass the entire binding cavity. bond.edu.au |
| 4. Docking Simulation | Use a docking program to explore the conformational space of the ligand within the binding site. | The choice of docking algorithm (e.g., genetic algorithm, incremental construction) can influence the results. nih.gov |
| 5. Scoring and Ranking | Evaluate the generated poses using a scoring function to estimate binding affinity. | Scoring functions have limitations and may not perfectly correlate with experimental binding affinities. |
| 6. Post-Docking Analysis | Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.). | Visualization of the ligand-receptor complex is essential for understanding the binding mode. |
This systematic approach allows for the rational design of more potent and selective inhibitors by modifying the ligand structure to enhance favorable interactions with the target. nih.gov
Applications of 3 Methoxy 5 Nitropicolinonitrile in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block and Chemical Intermediate
3-Methoxy-5-nitropicolinonitrile, also known as 2-cyano-3-methoxy-5-nitropyridine, is a highly functionalized pyridine (B92270) derivative that serves as a valuable and versatile building block in advanced organic synthesis. Its utility stems from the strategic placement of three distinct and reactive functional groups—a nitrile (-CN), a methoxy (B1213986) (-OCH₃), and a nitro (-NO₂) group—on the pyridine scaffold. This unique combination of functionalities imparts a rich and diverse reactivity profile to the molecule, making it an important chemical intermediate for the construction of more complex molecular architectures.
The pyridine ring itself is a common motif in numerous biologically active compounds, and its derivatives are of significant interest in medicinal and materials chemistry. nih.gov The electron-withdrawing nature of both the nitrile and nitro groups significantly influences the electronic properties of the pyridine ring, activating it for certain chemical transformations. Each functional group can be selectively targeted with a wide array of reagents, allowing for a stepwise and controlled elaboration of the molecular structure. This versatility enables chemists to use this compound as a foundational element to access a wide range of substituted pyridine compounds.
The table below summarizes the key reactive sites within the molecule and their potential for synthetic transformations, highlighting its role as a multifaceted intermediate.
| Functional Group | Position | Chemical Nature | Potential Synthetic Transformations |
| Nitrile (Cyano) | C2 | Electrophilic, Versatile | Hydrolysis (to amide/acid), Reduction (to amine), Cycloadditions |
| Methoxy | C3 | Nucleophilic (oxygen), Ether | Ether cleavage (to hydroxyl), Directing group |
| Nitro | C5 | Strongly Electron-Wdthdrawing | Reduction (to amine), Nucleophilic Aromatic Substitution Activator |
| Pyridine Ring | - | Aromatic, Electron-deficient | Site for substitution and further functionalization |
Precursor to Polysubstituted Pyridine Derivatives and Heterocyclic Scaffolds
The strategic arrangement of functional groups makes this compound an ideal precursor for the synthesis of a diverse array of polysubstituted pyridine derivatives. nih.govresearchgate.net Pyridine-based structures are central to numerous pharmaceuticals and agrochemicals due to their ability to interact with various biological targets. nih.govrsc.org By leveraging the distinct reactivity of the nitrile, nitro, and methoxy groups, chemists can introduce new substituents and build molecular complexity in a controlled manner.
For instance, the nitro group can be reduced to an amine, which is a key functional handle for a multitude of subsequent reactions, including diazotization, acylation, and alkylation. The resulting aminopyridines are themselves crucial intermediates in medicinal chemistry. researchgate.netmdpi.com Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, each transformation yielding a new class of pyridine derivatives with distinct chemical properties and potential applications. nih.govresearchgate.net
Furthermore, this compound is a valuable precursor for the construction of fused heterocyclic scaffolds. These bicyclic and polycyclic systems are of great interest in drug discovery. By performing sequential or tandem transformations on the pyridine ring, complex heterocyclic systems can be assembled. For example, the reduction of both the nitro and nitrile groups would yield a 5-amino-2-(aminomethyl)-3-methoxypyridine. This diamine derivative could then be reacted with a suitable dielectrophile to construct a fused pyrimidine, pyrazine, or other heterocyclic ring, creating novel molecular scaffolds for biological screening. The synthesis of new heterocyclic compounds from aminopyridine precursors is a well-established and powerful strategy in organic chemistry. researchgate.net
Strategic Compound for Diverse Functional Group Interconversions
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the transformation of one functional group into another. This compound is an excellent substrate for demonstrating a wide range of FGIs, enabling the synthesis of a library of derivatives from a single starting material. The independent reactivity of its three functional groups allows for selective manipulation under different reaction conditions.
Key interconversions include:
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation (H₂/Pd-C). This transformation is fundamental, as it converts an electron-withdrawing group into an electron-donating, nucleophilic amino group, drastically altering the molecule's reactivity. chemicalbook.com
Transformations of the Nitrile Group: The nitrile group is exceptionally versatile. nih.govresearchgate.net It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a picolinamide (B142947), respectively. Alternatively, it can be reduced to an aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Cleavage of the Methoxy Group: The methoxy group can be converted into a hydroxyl group via ether cleavage, typically using strong Lewis acids like boron tribromide (BBr₃) or strong acids like HBr. This unmasks a phenolic hydroxyl group, which can then participate in reactions such as esterification or etherification.
These transformations allow chemists to strategically modify the molecule's electronic and steric properties, tailoring it for specific applications. The following table provides a detailed overview of the primary functional group interconversions possible with this compound.
| Starting Functional Group | Reagent(s) and Conditions | Product Functional Group | Resulting Compound Name |
| 5-Nitro | SnCl₂ / HCl or H₂ / Pd-C | 5-Amino | 5-Amino-3-methoxypicolinonitrile |
| 2-Nitrile | H₂SO₄ (aq), Δ | 2-Carboxylic Acid | 3-Methoxy-5-nitropicolinic acid |
| 2-Nitrile | H₂O₂, NaOH | 2-Amide | 3-Methoxy-5-nitropicolinamide |
| 2-Nitrile | LiAlH₄ then H₂O | 2-Aminomethyl | (3-Methoxy-5-nitropyridin-2-yl)methanamine |
| 3-Methoxy | BBr₃ or HBr, Δ | 3-Hydroxyl | 3-Hydroxy-5-nitropicolinonitrile |
Q & A
Q. What are the typical synthetic routes for preparing 3-Methoxy-5-nitropicolinonitrile, and what reaction conditions are critical for achieving optimal yields?
this compound is synthesized via nucleophilic aromatic substitution (SNAr) of 3-Chloro-5-nitropicolinonitrile with sodium methoxide. Key conditions include:
- Solvent : Methanol (MeOH) .
- Temperature : 60°C for 6 hours .
- Electron-withdrawing groups : The nitro (-NO₂) and nitrile (-CN) groups activate the chlorine atom for substitution, enabling methoxy (-OCH₃) introduction .
- Yield : Reported at 58%, with purity dependent on post-reaction crystallization or distillation .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions on the pyridine ring.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation (e.g., experimental vs. calculated values) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% is typical for research-grade material) .
- Safety Data Sheets (SDS) : Ensure compliance with storage and handling protocols .
Advanced Research Questions
Q. How can researchers optimize the substitution reaction to improve the yield of this compound?
Strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity compared to MeOH, though steric effects must be evaluated .
- Temperature Modulation : Higher temperatures (e.g., 80°C) could accelerate kinetics but risk decomposition; controlled heating with reflux is advised .
- Catalysis : Phase-transfer catalysts or microwave-assisted synthesis may reduce reaction time and improve efficiency.
- Post-Reaction Purification : Gradient crystallization or column chromatography to isolate high-purity product .
Q. What mechanistic insights explain the regioselectivity of methoxy group introduction in this compound synthesis?
The chlorine atom at the 3-position is activated by electron-withdrawing nitro (5-position) and nitrile (2-position) groups, directing nucleophilic attack by methoxide. Density Functional Theory (DFT) calculations could model charge distribution to predict reactivity trends. Experimental validation via Hammett substituent constants may further clarify electronic effects .
Q. How does the presence of the nitro group influence the compound’s stability and reactivity in downstream applications?
- Stability : The nitro group may confer thermal sensitivity, requiring storage at ≤20°C in inert atmospheres to prevent decomposition .
- Reactivity : Nitro groups are reducible to amines (e.g., using H₂/Pd-C), enabling diversification into bioactive derivatives (e.g., 3-Methoxy-5-aminopicolinonitrile) .
- Biological Applications : Nitro groups enhance interactions with electron-deficient enzyme active sites, relevant in drug discovery for targets like nitroreductases .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Storage : Tightly sealed containers in dry, ventilated areas; avoid prolonged exposure to light .
- Decomposition Hazards : Thermal degradation may release hydrogen cyanide (HCN) or nitrogen oxides (NOₓ); emergency measures include neutralization with alkaline solutions .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported yields for this compound synthesis?
Variations in yields (e.g., 58% vs. lower literature values) may arise from:
- Impurity Profiles : Unoptimized purification methods (e.g., insufficient crystallization cycles).
- Reagent Quality : Trace moisture in sodium methoxide or solvents can quench reactivity.
- Scale Effects : Lab-scale vs. industrial conditions (e.g., stirring efficiency, heat transfer).
Resolution involves replicating protocols with controlled variables (e.g., anhydrous reagents, inert atmospheres) and reporting detailed procedural metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
